molecular formula C7H7NO2S B2912382 Methyl 2-vinylthiazole-5-carboxylate CAS No. 1783261-91-5

Methyl 2-vinylthiazole-5-carboxylate

Cat. No. B2912382
CAS RN: 1783261-91-5
M. Wt: 169.2
InChI Key: QYORWSLJXJHLTH-UHFFFAOYSA-N
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Description

  • Chemical Structure : The compound consists of a thiazole ring with a vinyl group (C=C) and a carboxylate group (COOCH3) attached at the 5-position .

Molecular Structure Analysis

The molecular structure of Methyl 2-vinylthiazole-5-carboxylate consists of a thiazole ring (containing sulfur and nitrogen atoms) fused with a vinyl group. The carboxylate functional group is attached to the thiazole ring at the 5-position. Refer to the ChemSpider link for a visual representation .


Chemical Reactions Analysis

  • Cross-Coupling Reactions : this compound could engage in Suzuki–Miyaura coupling or other palladium-catalyzed cross-coupling reactions .

Mechanism of Action

Target of Action

Methyl 2-vinylthiazole-5-carboxylate is a derivative of the thiazole moiety . Thiazoles are known to have diverse biological activities and have been used as the basis for a variety of drug molecules . They have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .

Mode of Action

The thiazole ring, which is a part of this compound, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . This allows molecules containing a thiazole ring to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in the biological systems .

Biochemical Pathways

For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 2-vinylthiazole-5-carboxylate in lab experiments include its ease of synthesis, its stability, and its unique properties, such as its ability to form stable metal complexes and exhibit fluorescent properties. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of Methyl 2-vinylthiazole-5-carboxylate in scientific research. One area of interest is the development of new metal complexes using this compound as a ligand, which may have potential applications in catalysis and materials science. Another future direction is the investigation of the antimicrobial and antitumor activity of this compound, which may lead to the development of new therapeutic agents. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions may have applications in environmental monitoring and biological imaging.

Synthesis Methods

Methyl 2-vinylthiazole-5-carboxylate can be synthesized using various methods, including the reaction of 2-aminothiazole with ethyl acrylate, followed by the reaction of the resulting product with methyl iodide. Another method involves the reaction of 2-aminothiazole with methyl acrylate, followed by the reaction with iodomethane. The synthesis of this compound is relatively straightforward, and the product can be obtained in good yields.

Scientific Research Applications

Methyl 2-vinylthiazole-5-carboxylate has been used in various scientific research applications, including as a ligand in the synthesis of metal complexes, as a fluorescent probe for the detection of metal ions, and as a building block in the synthesis of organic materials. This compound has also been used as a reagent in the synthesis of biologically active compounds, such as antitumor agents and antimicrobial agents.

properties

IUPAC Name

methyl 2-ethenyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-3-6-8-4-5(11-6)7(9)10-2/h3-4H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYORWSLJXJHLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1783261-91-5
Record name methyl 2-ethenyl-1,3-thiazole-5-carboxylate
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